molecular formula C10H20ClNO B8345782 2-chloro-N-(1,1-dimethylhexyl)acetamide

2-chloro-N-(1,1-dimethylhexyl)acetamide

Cat. No. B8345782
M. Wt: 205.72 g/mol
InChI Key: VDCJKMQSIDZPMC-UHFFFAOYSA-N
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Patent
US04277498

Procedure details

A solution of chloroacetonitrile (15.1 g., 0.2 mol) and 2-methylheptan-2-ol (26.0 g., 0.2 mol) in acetic acid (120 ml) was treatedwith concentrated sulphuric acid (24 ml) with the temperature maintained at40°-50° C. After stirring for 1/2 hour the mixture was pouredinto ice-water (500 ml) and extracted with ether (3×400 ml). The combined extracts were washed with aqueous sodium carbonate until neutral and then evaporated to give 2-chloro-N-(1,1-dimethylhexyl)acetamide as a colourless solid m.p. 36°-37° C., b.p. 60°-62°C. at 0.01 mm Hg.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]#[N:4].[CH3:5][C:6](O)([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH3:7].S(=O)(=O)(O)[OH:15]>C(O)(=O)C>[Cl:1][CH2:2][C:3]([NH:4][C:6]([CH3:7])([CH3:5])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:15]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
ClCC#N
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
CC(C)(CCCCC)O
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
After stirring for 1/2 hour the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×400 ml)
WASH
Type
WASH
Details
The combined extracts were washed with aqueous sodium carbonate until neutral and
CUSTOM
Type
CUSTOM
Details
then evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClCC(=O)NC(CCCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.